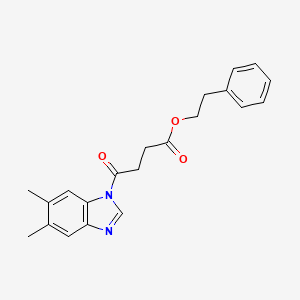
2-phenylethyl 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenylethyl 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-oxobutanoate is a synthetic organic compound that features a benzimidazole moiety Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylethyl 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-oxobutanoate typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of Dimethyl Groups: The 5,6-dimethyl groups are introduced via alkylation reactions using suitable alkylating agents.
Esterification: The final step involves esterification of the benzimidazole derivative with 2-phenylethyl 4-oxobutanoic acid under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-phenylethyl 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzimidazole ring or the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced ester derivatives.
Substitution: Substituted benzimidazole or ester derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenylethyl 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-propylacetamide: Another benzimidazole derivative with similar structural features.
2-phenylethyl 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-oxobutanoate: Shares the benzimidazole core but differs in the ester moiety.
Uniqueness
This compound is unique due to its specific ester linkage and the presence of the 2-phenylethyl group, which may confer distinct biological and chemical properties compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C21H22N2O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-phenylethyl 4-(5,6-dimethylbenzimidazol-1-yl)-4-oxobutanoate |
InChI |
InChI=1S/C21H22N2O3/c1-15-12-18-19(13-16(15)2)23(14-22-18)20(24)8-9-21(25)26-11-10-17-6-4-3-5-7-17/h3-7,12-14H,8-11H2,1-2H3 |
InChI Key |
PSCOFUGSBCFNDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)CCC(=O)OCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















